(2,4,5-Tribromo-1H-imidazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Tribromo-1H-imidazol-1-yl)methanol typically involves the bromination of imidazole derivatives. One common method includes the reaction of imidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The bromination process introduces bromine atoms at the 2, 4, and 5 positions of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and bromine concentration, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less substituted imidazole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated imidazole derivatives.
Substitution: Formation of alkylated or arylated imidazole derivatives.
Scientific Research Applications
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its brominated structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4,5-Tribromo-1H-imidazol-1-yl)methanol involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-5-yl)methanol
- 2,4,5-Trisubstituted imidazoles
Uniqueness
(2,4,5-Tribromo-1H-imidazol-1-yl)methanol is unique due to the specific pattern of bromination on the imidazole ring, which imparts distinct chemical and biological properties. The presence of three bromine atoms at positions 2, 4, and 5 enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6595-55-7 |
---|---|
Molecular Formula |
C4H3Br3N2O |
Molecular Weight |
334.79 g/mol |
IUPAC Name |
(2,4,5-tribromoimidazol-1-yl)methanol |
InChI |
InChI=1S/C4H3Br3N2O/c5-2-3(6)9(1-10)4(7)8-2/h10H,1H2 |
InChI Key |
HANFGYYVBCDRGL-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=C(N=C1Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.